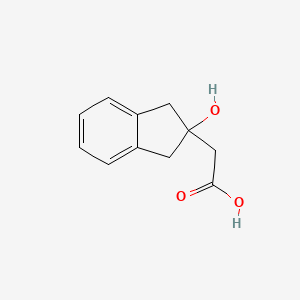
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea and Its Derivatives in Biosensors
The development of biosensors for detecting and quantifying urea concentrations highlights the application of urea derivatives in medical diagnostics. Urea biosensors utilize enzymes like urease as bioreceptor elements, incorporating various nanoparticles and conducting polymers for enzyme immobilization. These advancements have improved the sensitivity and specificity of urea detection, applicable in healthcare for monitoring diseases associated with nitrogen metabolism imbalances, such as kidney dysfunction and urinary tract infections (Botewad et al., 2021).
Urease Inhibitors in Agriculture
In agriculture, urease inhibitors are explored to enhance the efficiency of urea-based fertilizers by reducing ammonia volatilization. This approach helps in minimizing nitrogen loss to the environment, thereby increasing the nutrient availability to crops and reducing the environmental footprint of nitrogen fertilizers. The effectiveness of various urease inhibitors, including natural compounds, underscores their potential in sustainable agriculture practices (Kosikowska & Berlicki, 2011).
Environmental Monitoring and Remediation
Urea and its derivatives also find application in environmental monitoring and remediation. Studies on ureolytic microorganisms and soil fertility highlight the role of urease in the nitrogen cycle, with implications for monitoring soil health and treating nitrogenous wastes. This area of research suggests that managing ureolytic activity in the environment can help in mitigating pollution and enhancing soil fertility, contributing to ecological balance and sustainability (Hasan, 2000).
Energy Storage and Hydrogen Production
The exploration of urea as a hydrogen carrier presents a novel application in energy storage and fuel cell technologies. Research into urea's potential to safely and sustainably supply hydrogen underscores its viability as an alternative energy source. This application leverages the chemical properties of urea to facilitate hydrogen production, offering a promising avenue for developing clean energy solutions (Rollinson et al., 2011).
Drug Design and Medical Applications
Ureas serve as significant functional groups in drug design due to their unique hydrogen bonding capabilities, contributing to the modulation of selectivity, stability, and pharmacokinetic profiles of pharmaceuticals. The incorporation of urea derivatives in small molecules for targeting various biological activities highlights their importance in medicinal chemistry and pharmaceutical research (Jagtap et al., 2017).
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-22(23-10-4-1-5-11-23)21-15-24(17-6-2-3-7-20(17)30(21,26)27)16-8-9-18-19(14-16)29-13-12-28-18/h2-3,6-9,14-15H,1,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJZJAEYOUAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)
![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)



![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)

![ethyl 5-(2H-1,3-benzodioxole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea](/img/structure/B2625567.png)
